N-(4-ethoxyphenyl)-2-nitrobenzamide
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Overview
Description
N-(4-ethoxyphenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of an ethoxy group attached to the phenyl ring and a nitro group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-nitrobenzamide typically involves the nitration of N-(4-ethoxyphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(4-ethoxyphenyl)-2-nitrobenzamide can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Although less common, the compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Various oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-(4-ethoxyphenyl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
Scientific Research Applications
Chemistry: N-(4-ethoxyphenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)acetamide: Lacks the nitro group, resulting in different chemical properties.
N-(4-ethoxyphenyl)-2-aminobenzamide: The reduced form of N-(4-ethoxyphenyl)-2-nitrobenzamide.
Uniqueness: this compound is unique due to the presence of both the ethoxy and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXNCKLXCVHBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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